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Cat. No.: B15592739

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of
Isohopeaphenol

Introduction

Isohopeaphenol is a naturally occurring resveratrol tetramer, a class of polyphenolic
compounds known for their complex structures and significant biological activities. As an
oligostilbene, it is formed through the oxidative coupling of four resveratrol units. This technical
guide provides a comprehensive overview of the chemical structure and stereochemistry of
Isohopeaphenol, tailored for researchers, scientists, and professionals in drug development.
The document details its structural elucidation, presents key quantitative data, outlines
experimental methodologies, and visualizes relevant workflows and biological pathways.

Chemical Structure and Stereochemistry

Isohopeaphenol is a complex molecule with the molecular formula CssH42012.[1][2][3] It is a
geometric isomer of hopeaphenol, another resveratrol tetramer. The core structure consists of
two dihydrobenzofuran rings and two stilbene moieties linked together. The specific
arrangement and connectivity of these units, along with the stereochemistry at its chiral
centers, define its unique chemical identity.

Molecular Structure
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The structure of (-)-isohopeaphenol was elucidated through extensive spectroscopic analysis.
[1] It is a tetramer of 3,5,4'-trihydroxystilbene (resveratrol). The IUPAC name for one of its
stereoisomers is (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-
trihnydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014, 7 lheptadeca-
2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-
2(7),3,5,10(17),11,13-hexaene-4,6,12-triol.[2]

Stereochemistry

The stereochemistry of Isohopeaphenol is crucial to its biological activity and is a key feature
distinguishing it from its isomers like hopeaphenol. The relative stereochemistry of (-)-
isohopeaphenol has been determined using techniques such as Difference Nuclear
Overhauser Effect (DIF-NOE) experiments.[1]

Key stereochemical relationships in (-)-isohopeaphenol are:
e trans between H-7a and H-8a

 cis between H-8a and H-7b

e cis between H-8a and H-8b[1]

These relationships were confirmed by the observation of NOEs between H-8a and H-8b
(4.1%) and between H-7b and H-8b (3.7%), along with a coupling constant (J) of 10.3 Hz
between H-7a and H-8a.[1] Unlike some related symmetrical compounds, Isohopeaphenol
does not possess a symmetrical plane, which is reflected in its optical activity.[1] The absolute
configuration of isohopeaphenol, however, remains to be definitively clarified in the cited
literature.[1]

Quantitative Data

The following tables summarize the key quantitative data for Isohopeaphenol, derived from
spectroscopic and physicochemical analyses.

Table 1: Physicochemical Properties of (-)-
Isohopeaphenol
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Property Value Reference
Molecular Formula Cs6H42012 [1]
Molecular Weight 906.9 g/mol [2][3]
Exact Mass (HR-FABMS, ]

907.2818 (requires: 907.2754) [1]
[M+H]*)
Optical Rotation [a]D -114.5° (c 0.44, MeOH) [1]
Appearance Pale brownish powder [1]
Spectroscopic Wavelength / .

. Details Reference
Technique Frequency
UV (MeOH) 284 nm € 16800 [1]
229 nm € 66600 [1]
210 nm € 98800 [1]
IR (KBr) 3300 cm™1 br (O-H stretch) [1]
(Aromatic C=C
1615cm™? [1]
stretch)

CD (MeOH) AE (nm) -3.4 290 nm [1]
+24 240 nm [1]
-62 213 nm [1]

Table 3: *H and **C NMR Data for (-)-lsohopeaphenol (in

Acetone-de)
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Position oC (ppm) OH (ppm, mult., J in Hz)
7a 93.6 5.48 (d, 10.3)

8a 55.4 4.31 (dd, 10.3, 9.5)
7b 87.1 5.09 (d, 9.5)

8b 51.7 4.41 (d, 9.5)

7c 93.6 5.48 (d, 10.3)

8c 55.4 4.31 (dd, 10.3, 9.5)
7d 87.1 5.09 (d, 9.5)

8d 51.7 4.41 (d, 9.5)

2a, 6a 129.1 6.81 (d, 8.5)

3a, 5a 115.3 6.64 (d, 8.5)

2b, 6b 130.3 6.89 (d, 8.5)

3b, 5b 114.7 6.57 (d, 8.5)

2c, 6C 129.1 6.81 (d, 8.5)

3c, 5¢ 115.3 6.64 (d, 8.5)

2d, 6d 130.3 6.89 (d, 8.5)

3d, 5d 114.7 6.57 (d, 8.5)

10a, 14a 106.3 6.13 (br s)

12a 101.9 6.15 (t, 2.2)

10b, 14b 106.6 6.09 (d, 2.0)

12b 101.7 6.17 (t, 2.0)

10c, 14c 106.3 6.13 (br s)

12¢ 101.9 6.15 (t, 2.2)

10d, 14d 106.6 6.09 (d, 2.0)
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12d 101.7 6.17 (t, 2.0)

(Data adapted from Oshima et
al., 1995)[1]

Experimental Protocols

The structural elucidation of Isohopeaphenol involves a multi-step process from isolation to
spectroscopic analysis.

Isolation and Purification of (-)-lIsohopeaphenol

The following protocol describes the isolation of (-)-isohopeaphenol from the cork of Vitis
vinifera 'Kyohou'.[1]

Extraction: The plant material, previously extracted with methanol, is further extracted with
acetone.

e Solvent Partitioning: The resulting acetone extract is partitioned between hexane,
chloroform, ethyl acetate, and water. The ethyl acetate soluble fraction, containing the
oligostilbenes, is collected.

o Chromatography (Initial Separation): The ethyl acetate fraction is subjected to repeated
medium-pressure column chromatography (MPCC) on silica gel to separate compounds
based on polarity.

o High-Performance Liquid Chromatography (HPLC): Further purification is achieved using
HPLC on a reversed-phase silica gel column. This step yields a mixture of (-)-
isohopeaphenol and (+)-hopeaphenol.

e Recycled HPLC: The final separation of (-)-isohopeaphenol from its isomer is accomplished
by recycled HPLC on a reversed-phase silica gel column, yielding the pure compound.

Structural Elucidation Methods

The definitive structure of Isohopeaphenol is determined using a combination of spectroscopic
techniques.
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e Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-
FABMS) is used to determine the exact molecular weight and elemental composition,
confirming the molecular formula CseH42012.[1]

e NMR Spectroscopy:

o 'H and 8C NMR: Samples are dissolved in a deuterated solvent (e.g., acetone-ds), and
spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These
spectra provide information on the chemical environment of all hydrogen and carbon
atoms in the molecule.[1]

o 2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are conducted to
establish correlations between protons (COSY), between protons and directly attached
carbons (HMQC), and between protons and carbons separated by two or three bonds
(HMBC). This allows for the complete assignment of all signals and confirms the
connectivity of the molecular backbone.

o Difference NOE Spectroscopy: To determine the relative stereochemistry, Difference
Nuclear Overhauser Effect experiments are performed. Irradiation of specific protons and
observation of signal enhancements in nearby protons (through-space interaction) allows
for the determination of their spatial proximity, confirming cis/trans relationships.[1]

» Optical Rotation: The specific rotation is measured using a digital polarimeter to determine
the chiroptical properties of the molecule, distinguishing between enantiomers.[1]

e UV-Vis and IR Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions
characteristic of the stilbene chromophores, while IR spectroscopy identifies key functional
groups, such as the broad hydroxyl (-OH) and aromatic C=C stretching vibrations.[1]

Visualization of Workflows and Pathways
Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural
characterization of Isohopeaphenol.
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Caption: Workflow for Isohopeaphenol isolation and structural analysis.
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Biological Activity and Signaling Pathway

Isohopeaphenol has demonstrated cytotoxic activity against human hepatocellular carcinoma
cells.[4][5] One identified mechanism of action for Isohopeaphenol and its isomer,
hopeaphenol, is the competitive inhibition of Sirtuin 1 (SIRT1).[4] SIRT1 is a histone
deacetylase that plays a crucial role in regulating cellular processes, including cell growth,
apoptosis, and metabolism. Its inhibition can suppress the growth of tumor cells.

The diagram below illustrates the inhibitory action of Isohopeaphenol on a simplified SIRT1-
mediated signaling pathway.
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Caption: Inhibition of SIRT1 by Isohopeaphenol, promoting apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and stereochemistry of
Isohopeaphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592739#chemical-structure-and-stereochemistry-
of-isohopeaphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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